tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
The synthesis of tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the ethynylpyridinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium azide or halogens. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynylpyridinyl group can facilitate binding to specific sites, while the azetidine ring may influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-((5-ethynylpyridin-2-yl)oxy)azetidine-1-carboxylate include:
- tert-Butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl 3-(5-ethynylpyridin-2-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-5-11-6-7-13(16-8-11)19-12-9-17(10-12)14(18)20-15(2,3)4/h1,6-8,12H,9-10H2,2-4H3 |
InChI Key |
CQZGUWLHXOEYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)C#C |
Origin of Product |
United States |
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